molecular formula C14H14N6O5 B11071213 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11071213
M. Wt: 346.30 g/mol
InChI Key: CJWJKMPZTKWKSH-UHFFFAOYSA-N
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Description

  • Starting materials: Intermediate triazole compound
  • Reaction conditions: Carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions

  • Oxadiazole Ring Formation:

    • Starting materials: 4-amino-1,2,5-oxadiazole
    • Reaction conditions: Cyclization reactions using appropriate reagents such as hydrazine and carbon disulfide.
  • Triazole Ring Formation:

    • Starting materials: 4-ethoxy-3-methoxyphenyl hydrazine
    • Reaction conditions: Cycloaddition reactions with azides under copper-catalyzed conditions (CuAAC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Conditions: Typically carried out in acidic or basic media.
    • Major products: Oxidized derivatives of the compound.
  • Reduction:

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Conditions: Typically carried out in anhydrous solvents.
    • Major products: Reduced derivatives of the compound.
  • Substitution:

    • Reagents: Nucleophiles or electrophiles depending on the substitution reaction.
    • Conditions: Varies based on the type of substitution (e.g., nucleophilic or electrophilic).
    • Major products: Substituted derivatives of the compound.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
  • Catalysts: Copper catalysts for cycloaddition reactions.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a pharmacophore in drug design.
    • Investigation of its biological activity against various diseases.
  • Materials Science:

    • Use in the development of novel materials with unique properties.
    • Potential applications in organic electronics and photonics.
  • Chemical Biology:

    • Study of its interactions with biological macromolecules.
    • Use as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds. For example, the ethoxy group may enhance lipophilicity, while the methoxy group could influence electronic properties.

Properties

Molecular Formula

C14H14N6O5

Molecular Weight

346.30 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxy-3-methoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C14H14N6O5/c1-3-24-8-5-4-7(6-9(8)23-2)11-10(14(21)22)16-19-20(11)13-12(15)17-25-18-13/h4-6H,3H2,1-2H3,(H2,15,17)(H,21,22)

InChI Key

CJWJKMPZTKWKSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O)OC

Origin of Product

United States

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